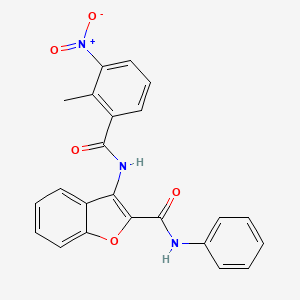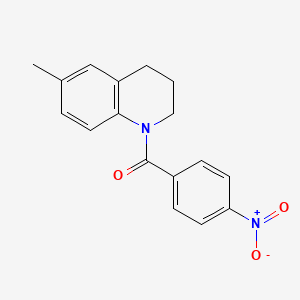
2-chloro-N-(4-chlorophenyl)-N'-methyl-4-(methylsulfonyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and methylsulfonyl groups attached to a benzenecarboximidamide core. Its molecular formula is C15H14Cl2N2O2S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another approach involves the reaction of oxalyl chloride (or phosgene) with 2-chlorobenzamide to form 2-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles with anilines under microwave conditions.
化学反应分析
Types of Reactions
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and anhydrous conditions are employed for selective deacylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
作用机制
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-chloro-N-((4-chlorophenyl)carbamoyl)benzamide: This compound shares a similar structure but differs in its functional groups.
2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide: Another structurally related compound with different substituents.
Uniqueness
2-chloro-N-(4-chlorophenyl)-N’-methyl-4-(methylsulfonyl)benzenecarboximidamide is unique due to its specific combination of chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N'-methyl-4-methylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-18-15(19-11-5-3-10(16)4-6-11)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLBIHYFBWYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)


![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2895875.png)
